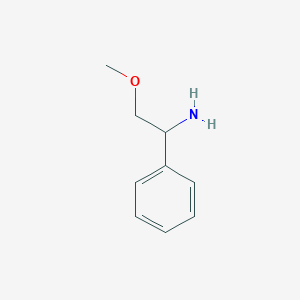

2-Methoxy-1-phenylethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxy-1-phenylethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMTDMIYJXVBUDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

174636-76-1 | |

| Record name | 2-methoxy-1-phenylethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Strategic Value of Chiral Phenylethylamines in Modern Drug Discovery

An In-depth Technical Guide to (S)-2-Methoxy-1-phenylethanamine: Synthesis, Characterization, and Application

The 2-phenylethylamine scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous endogenous neurotransmitters—including dopamine, norepinephrine, and epinephrine—and a vast array of therapeutic agents.[1][2] Its inherent conformational flexibility and ability to present key pharmacophoric features to biological targets make it a privileged structure in drug design. The introduction of stereochemistry, particularly at the benzylic C1 position, adds a critical layer of complexity and specificity, as biological systems are exquisitely chiral. Enantiomers of a drug candidate can exhibit vastly different potency, efficacy, and safety profiles.

This guide focuses on (S)-2-Methoxy-1-phenylethanamine , a chiral building block of significant interest to researchers in pharmaceutical and organic synthesis. Its structure combines the foundational phenylethylamine core with two key modifications: a methoxy group on the ethyl side chain and a defined (S)-configuration at the chiral center. These features make it a valuable synthon for creating complex molecular architectures with precise three-dimensional orientations, particularly in the development of novel therapeutics targeting the central nervous system.[3]

As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a field-proven perspective on the practical synthesis, rigorous analysis, and strategic application of this compound. We will explore the causality behind methodological choices, ensuring that each protocol is a self-validating system for achieving desired outcomes in a research and development setting.

Core Chemical & Physical Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of its effective application. (S)-2-Methoxy-1-phenylethanamine is a liquid at room temperature, a property that influences handling, storage, and reaction setup.[4][5] All quantitative data are summarized in Table 1 for ease of reference.

Table 1: Physicochemical Properties of (S)-2-Methoxy-1-phenylethanamine

| Property | Value | Source(s) |

| CAS Number | 91298-74-7 | [5][6][7] |

| Molecular Formula | C₉H₁₃NO | [4][6][8] |

| Molecular Weight | 151.21 g/mol | [6][8][9] |

| IUPAC Name | (1S)-2-methoxy-1-phenylethanamine | [7] |

| Synonyms | (S)-(+)-2-Methoxy-1-phenylethylamine | [10] |

| Physical Form | Liquid / Oil | [4][5] |

| Purity (Typical) | 95-98% | [4][6] |

| Storage Conditions | Refrigerator (2-8 °C) | [5] |

| InChI Key | CMTDMIYJXVBUDX-SECBINFHSA-N | [5][7] |

Synthesis and Stereochemical Control: A Protocol for Enantiopure Access

The primary challenge in synthesizing (S)-2-Methoxy-1-phenylethanamine is the precise control of its stereocenter. While classical resolution of a racemic mixture is a viable strategy, modern asymmetric synthesis offers a more elegant and efficient path. Biocatalysis, specifically using transaminase enzymes, has emerged as a powerful technology for producing chiral amines with exceptionally high enantiomeric excess (ee).[11]

The rationale for choosing a biocatalytic route is threefold:

-

Exceptional Selectivity: Enzymes operate with unparalleled stereoselectivity, often yielding >99% ee, which is critical for pharmaceutical applications.

-

Mild Reaction Conditions: Enzymatic reactions proceed at or near ambient temperature and pressure in aqueous media, reducing energy consumption and the need for harsh reagents.

-

Sustainability: Biocatalysis is a cornerstone of green chemistry, minimizing chemical waste and environmental impact.

The proposed synthesis begins with the commercially available ketone, 2-methoxy-1-phenylethanone.

Workflow: Asymmetric Synthesis via Transaminase

Caption: Workflow for the biocatalytic synthesis of (S)-2-Methoxy-1-phenylethanamine.

Experimental Protocol: Biocatalytic Reductive Amination

Objective: To synthesize (S)-2-Methoxy-1-phenylethanamine from 2-methoxy-1-phenylethanone with high enantiomeric purity (>99% ee).

Materials:

-

2-Methoxy-1-phenylethanone (CAS 3993-06-0)[12]

-

A suitable (S)-selective amine transaminase (AmT)

-

Isopropylamine (amine donor)

-

Pyridoxal 5'-phosphate (PLP cofactor)

-

Potassium phosphate buffer (KPi), 100 mM, pH 7.5

-

Methyl tert-butyl ether (MTBE)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Bioreactor Preparation: In a temperature-controlled reaction vessel, prepare a solution of 100 mM potassium phosphate buffer (pH 7.5).

-

Cofactor and Enzyme Addition: To the buffer, add PLP to a final concentration of 1 mM. Add the selected (S)-selective transaminase to the recommended concentration (e.g., 5-10 g/L). Stir gently until fully dissolved.

-

Reagent Addition: Add isopropylamine to a final concentration of 0.5-1.0 M. This serves as the amine donor and helps drive the reaction equilibrium.

-

Substrate Addition: Add 2-methoxy-1-phenylethanone (the prochiral ketone) to a final concentration of 50-100 mM.

-

Reaction Incubation: Maintain the reaction mixture at 30-35 °C with gentle agitation for 24-48 hours. The acetone co-product from the isopropylamine donor is volatile and can be removed by a gentle nitrogen stream to further push the equilibrium.

-

Monitoring: Periodically take aliquots to monitor the conversion of the ketone to the amine product via reverse-phase HPLC or GC-MS.

-

Work-up - Quenching: Once the reaction reaches completion (>95% conversion), stop the reaction by basifying the mixture to pH >10 with 5M NaOH. This step ensures the product amine is in its free base form.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with MTBE (3 x 2 vessel volumes). The organic layers are combined.

-

Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Characterization: The resulting oil is the crude product, which should be characterized to confirm identity, purity, and enantiomeric excess.

Analytical Characterization: Ensuring Quality and Purity

Rigorous analytical chemistry is non-negotiable. It validates the synthetic outcome and ensures the material is suitable for downstream applications. The workflow involves confirming the chemical structure and quantifying its stereochemical purity.

Workflow: Analytical Characterization

Caption: Standard analytical workflow for the characterization of synthesized chiral amines.

A. Spectroscopic Profile (Predicted)

While a dedicated spectrum for (S)-2-Methoxy-1-phenylethanamine is not publicly available, its spectral features can be reliably predicted based on its structure and data from analogous compounds like 2-Methoxyphenethylamine.[13][14][15]

Table 2: Predicted Spectroscopic Data for (S)-2-Methoxy-1-phenylethanamine

| Technique | Expected Features | Rationale / Comparison |

| ¹H NMR | ~7.2-7.4 ppm (m, 5H): Phenyl ring protons.~4.0-4.2 ppm (dd, 1H): Benzylic proton (CH-NH₂).~3.5-3.7 ppm (m, 2H): Methylene protons (CH₂-O).~3.3 ppm (s, 3H): Methoxy protons (O-CH₃).~1.5-2.0 ppm (br s, 2H): Amine protons (NH₂). | Based on standard chemical shifts. The benzylic proton will be a multiplet due to coupling with the adjacent methylene protons. The amine protons are often broad and may exchange with D₂O.[13] |

| ¹³C NMR | ~140-145 ppm: Quaternary phenyl C.~125-130 ppm: Phenyl CH carbons.~75 ppm: Methylene carbon (CH₂-O).~60 ppm: Methoxy carbon (O-CH₃).~55 ppm: Benzylic carbon (CH-NH₂). | Predicted based on additive rules and comparison to similar structures. |

| IR Spec. | 3300-3400 cm⁻¹ (m, two bands): N-H stretch (primary amine).2850-3000 cm⁻¹ (m): C-H stretch (aliphatic & aromatic).~1600, ~1490 cm⁻¹ (w): C=C aromatic ring stretch.~1100 cm⁻¹ (s): C-O ether stretch. | The two N-H bands are characteristic of a primary amine's symmetric and asymmetric stretching modes. The strong C-O stretch is indicative of the ether functionality.[14][16] |

| Mass Spec. | [M]+• at m/z = 151. Key Fragment: m/z = 106 (loss of •CH₂OCH₃).Base Peak: m/z = 120 (M-CH₂O-H) or m/z = 91 (tropylium ion). | Fragmentation is expected to occur at the benzylic position, leading to characteristic losses. |

B. Protocol for Chiral Purity Analysis

Objective: To determine the enantiomeric excess (ee) of the synthesized (S)-2-Methoxy-1-phenylethanamine.

Methodology: Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this analysis. The principle relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.

Procedure:

-

Sample Preparation: Prepare a stock solution of the synthesized amine at ~1 mg/mL in the mobile phase. Prepare a corresponding solution of the racemic standard for comparison.

-

Instrumentation:

-

Column: A polysaccharide-based CSP (e.g., Daicel CHIRALPAK series) is an excellent starting point.

-

Mobile Phase: A mixture of hexane and isopropanol (e.g., 90:10 v/v) with a small amount of an amine modifier (e.g., 0.1% diethylamine) to improve peak shape.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

-

Analysis:

-

Inject the racemic standard to identify the retention times of both the (R) and (S) enantiomers.

-

Inject the synthesized sample.

-

Integrate the peak areas for both enantiomers in the sample chromatogram.

-

-

Calculation:

-

Enantiomeric Excess (% ee) = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] * 100

-

Applications in Research & Development

(S)-2-Methoxy-1-phenylethanamine is not an end product but a strategic starting material. Its value lies in its ability to introduce a specific stereochemical and electronic signature into a larger molecule.

A. Chiral Building Block in Synthesis

The primary amine provides a nucleophilic handle for a wide range of chemical transformations, including amide bond formation, reductive amination, and N-alkylation. As a chiral synthon, it allows for the construction of enantiomerically pure drug candidates, which is essential for optimizing therapeutic outcomes and minimizing off-target effects.[3]

B. Probe for Neuroscience Research

The phenylethylamine core is prevalent in molecules that interact with monoamine neurotransmitter systems.[2][17] Specifically, methoxy-substituted phenethylamines are known agonists of serotonin receptors, such as the 5-HT₂A receptor, which is a key target in psychiatry and neuroscience.[18] (S)-2-Methoxy-1-phenylethanamine can serve as a precursor or a fragment in the design of novel selective serotonin receptor modulators.

Caption: Conceptual pathway from chiral building block to a potential pharmacological agent.

Safety and Handling

Professional laboratory practice demands strict adherence to safety protocols. (S)-2-Methoxy-1-phenylethanamine is classified as a hazardous substance.

-

Hazard Profile: Causes skin irritation/burns, serious eye damage, and may cause respiratory irritation.[5][8][10]

-

GHS Classification: Signal Word: Warning . Pictogram: GHS07 (Exclamation Mark).[5]

Standard Operating Protocol for Handling:

-

Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical splash goggles.

-

Ventilation: Handle only within a certified chemical fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a designated refrigerator, away from incompatible materials like strong oxidizing agents.

-

Spill Response: In case of a small spill, absorb with an inert material (e.g., vermiculite) and place in a sealed container for chemical waste disposal.

-

Disposal: Dispose of waste according to local, state, and federal regulations.

Conclusion

(S)-2-Methoxy-1-phenylethanamine is a specialized chemical tool whose value is realized through its precise application. Its defined stereochemistry and functional handles make it a powerful building block for constructing complex, enantiomerically pure molecules for the pharmaceutical industry. Modern synthetic methods, particularly biocatalysis, provide an efficient and sustainable route to its production. Rigorous analytical characterization is paramount to ensuring its quality and suitability for research and development, where it holds promise as a key intermediate in the discovery of next-generation therapeutics, especially in the field of neuroscience.

References

- 1. researchgate.net [researchgate.net]

- 2. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-2-Methoxy-1-phenylethanamine | CymitQuimica [cymitquimica.com]

- 5. (S)-2-Methoxy-1-phenylethan-1-amine | 91298-74-7 [sigmaaldrich.com]

- 6. (S)-2-Methoxy-1-phenylethanamine , 95% , 91298-74-7 - CookeChem [cookechem.com]

- 7. (S)-2-Methoxy-1-phenylethanamine | 91298-74-7 [sigmaaldrich.com]

- 8. 2-Methoxy-1-phenylethan-1-amine | C9H13NO | CID 11105539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 2-Methoxyphenethylamine | C9H13NO | CID 74896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. (S)-(+)-2-Methoxy-1-phenylethylamine, 96%, Thermo Scientific 250mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 2-Methoxy-1-phenylethanone | C9H10O2 | CID 77698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Methoxyphenethylamine(2045-79-6) 1H NMR [m.chemicalbook.com]

- 14. youtube.com [youtube.com]

- 15. openreview.net [openreview.net]

- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 17. Review of Selected 2-Phenylethylamine Derivatives and Opioids, Systematic Review of Their Effects on Psychomotor Abilities and Driving Performance: Psychopharmacology in the Context of Road Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

2-Methoxy-1-phenylethanamine hydrochloride CAS number

An In-depth Technical Guide to 2-Methoxy-1-phenylethanamine Hydrochloride

Executive Summary: This document provides a comprehensive technical overview of this compound and its hydrochloride salt, a versatile chiral amine with significant applications in pharmaceutical development and organic synthesis. As a derivative of the critical phenethylamine scaffold, this compound serves as a valuable building block for creating enantiomerically pure molecules, particularly those targeting neurological pathways. This guide, intended for researchers and drug development professionals, details the compound's chemical identity, physicochemical properties, plausible synthetic and analytical methodologies, key applications, and essential safety protocols. The content is structured to provide not just procedural steps but also the underlying scientific rationale, ensuring a deep and actionable understanding for laboratory application.

Chemical Identity and Physicochemical Properties

This compound is a chiral primary amine. Its structure, featuring a methoxy group on the ethyl chain adjacent to a phenyl ring, makes it a valuable intermediate in synthetic chemistry. The hydrochloride salt form enhances its stability and solubility in aqueous media, making it more convenient for handling and formulation.

Nomenclature and CAS Registry Numbers

Correctly identifying the specific form of the compound is critical. The nomenclature and CAS number vary depending on the stereochemistry (as the (R) or (S) enantiomer, or the racemic mixture) and whether it is the free base or a salt.

| Identifier | Value |

| Systematic (IUPAC) Name | 2-methoxy-1-phenylethan-1-amine hydrochloride |

| Common Synonyms | (α-(Methoxymethyl)benzylamine HCl), 2-Methoxy-1-phenylethylamine HCl |

| CAS Number (Racemic HCl) | 62064-68-0[1] |

| CAS Number ((R)-enantiomer HCl) | 64715-86-2[2] |

| CAS Number ((R)-enantiomer free base) | 64715-85-1[3][4][5] |

| CAS Number ((S)-enantiomer free base) | 91298-74-7[6][7][8][9] |

Chemical Structure

The hydrochloride salt of this compound features a protonated amine group, forming an ionic bond with a chloride ion.

Physicochemical Properties

The properties listed below are for the hydrochloride salt, which is typically a solid, in contrast to the free base which is often an oil.[3][4]

| Property | Value | Source |

| Molecular Formula | C₉H₁₄ClNO | [1][2] |

| Molecular Weight | 187.67 g/mol | [1] |

| Appearance | White to off-white crystalline powder | General knowledge |

| Solubility | Soluble in water, methanol | General knowledge |

| Purity (Typical) | ≥98% (HPLC) | [3] |

| Storage Conditions | Store at 0-8 °C, under inert atmosphere, protect from moisture | [3][10] |

Synthesis and Manufacturing

The synthesis of this compound hydrochloride is not extensively detailed in publicly available literature, but a plausible and efficient route can be designed based on established organic chemistry principles. A common approach involves the reductive amination of a corresponding ketone precursor.

Causality in Synthetic Design: The choice of a reductive amination pathway is driven by the high efficiency and selectivity of this reaction for forming C-N bonds. Using a chiral auxiliary or a chiral reducing agent can impart stereoselectivity, which is crucial for producing enantiomerically pure final products required for many pharmaceutical applications. The final step involves treating the free base with hydrochloric acid in a suitable solvent like diethyl ether or isopropanol to precipitate the stable hydrochloride salt.

Generalized Synthetic Workflow

Protocol: HCl Salt Formation

-

Dissolution: Dissolve the purified this compound free base (1.0 equivalent) in anhydrous diethyl ether or isopropyl alcohol.

-

Acidification: Slowly add a solution of hydrogen chloride (1.05 equivalents) in the same solvent with stirring. The reaction is exothermic; maintain the temperature below 25°C.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Stir the resulting slurry for 1-2 hours to ensure complete precipitation. Collect the solid by vacuum filtration.

-

Washing: Wash the filter cake with cold anhydrous diethyl ether to remove any unreacted starting material or impurities.

-

Drying: Dry the product under vacuum at 40-50°C to yield the final this compound hydrochloride.

Analytical Methodologies

Robust analytical methods are essential for confirming the identity, purity, and stability of this compound HCl. A combination of chromatographic and spectroscopic techniques is typically employed.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC) is the primary method for assessing the purity of the compound and quantifying it in various matrices.[11]

Rationale for Method Selection: A reverse-phase HPLC method is ideal for separating the moderately polar phenethylamine from potential non-polar or highly polar impurities. UV detection is highly effective due to the strong absorbance of the phenyl group.

Typical HPLC Parameters:

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

System Suitability: To ensure the validity of the analytical run, a system suitability solution is analyzed. Key parameters include a tailing factor of ≤ 2.0 for the main peak and a resolution of ≥ 2.0 between the analyte and any known impurities.[12]

Spectroscopic Characterization

-

Infrared (IR) Spectroscopy: Used for the identification of functional groups. The IR spectrum will show characteristic peaks for the N-H stretch of the ammonium salt, C-H stretches (aromatic and aliphatic), C-O ether stretch, and aromatic C=C bending.[12]

-

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the compound's mass and structure.[13] The mass spectrum will show a molecular ion peak corresponding to the free base (C₉H₁₃NO).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide the most definitive structural information, confirming the connectivity of all atoms in the molecule.

Analytical Workflow Diagram

Applications in Research and Drug Development

The phenethylamine scaffold is a cornerstone of medicinal chemistry, present in endogenous neurotransmitters like dopamine and norepinephrine as well as a vast number of pharmaceuticals.[14][15] this compound serves as a crucial chiral building block in this domain.

Chiral Intermediate in Pharmaceutical Synthesis

The primary application is as a key intermediate for synthesizing more complex, enantiomerically pure active pharmaceutical ingredients (APIs).[3] Its chiral nature is critical because the biological activity and safety of a drug can differ significantly between its enantiomers.

-

Neurological Disorders: It is used in the development of drugs targeting neurological conditions. Its structure is related to stimulants and mood enhancers.[3][16]

-

Neuroscience Research: The compound is employed in laboratory studies to investigate neurotransmitter systems and explore the function of amines in mood and cognition.[3]

Relationship to Bioactive Amines

The compound's utility stems from its structural similarity to other bioactive amines that interact with various receptors and transporters in the central nervous system. Modifications to the phenethylamine core, such as the methoxy group in this compound, allow chemists to fine-tune properties like receptor affinity, selectivity, and metabolic stability.

Safety, Handling, and Storage

Proper handling of this compound hydrochloride is essential to ensure laboratory safety. The information below is a summary based on typical safety data sheets (SDS) for related amine hydrochlorides.

-

Hazard Identification: The compound may be harmful if swallowed and can cause skin and serious eye irritation.[10][17] May cause respiratory irritation.

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[10][18] Ensure adequate ventilation or use respiratory protection.

-

First Aid Measures:

-

Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[10]

-

Skin: Wash off immediately with plenty of soap and water.[10]

-

Inhalation: Move to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and drink plenty of water. Seek immediate medical attention.[19]

-

-

Storage and Handling: Keep containers tightly closed in a dry, cool, and well-ventilated place.[10] It should be handled under an inert atmosphere as it may be sensitive to moisture.[10]

-

Incompatibilities: Avoid contact with strong oxidizing agents and strong acids.[10]

Conclusion

This compound hydrochloride is a specialized chemical intermediate of significant value to the pharmaceutical and fine chemical industries. Its defined stereochemistry and functional groups make it an ideal starting point for the synthesis of complex, high-value molecules. A thorough understanding of its properties, analytical methods, and safety requirements, as outlined in this guide, is paramount for its effective and safe utilization in research and development settings.

References

-

Safety Data Sheet - 2-Phenylethylamine. Struchem. [Link]

-

2-Methoxy-1-phenylethan-1-ol | C9H12O2. PubChem. [Link]

-

Phenethylamine, p-methoxy-α-methyl-, hydrochloride. NIST WebBook. [Link]

-

Complete Monograph Methods. Merck Millipore. [Link]

-

Synthesis of 2-phenylethylamine hydrochloride. PrepChem.com. [Link]

-

2-Phenethylamines in Medicinal Chemistry: A Review. PubMed Central. [Link]

-

2-Methoxy-1-phenylethan-1-amine. PubChem. [Link]

-

Phenethylamine. Wikipedia. [Link]

-

Chromatographic Determination of Amines in Food Samples. Helda - University of Helsinki. [Link]

- Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.

- Synthetic method of 2-methoxy phenothiazine.

-

Chromatographic techniques in analysis of cyclooxygenase-2 inhibitors in drugs and biological samples. ResearchGate. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. 64715-86-2|(R)-2-Methoxy-1-phenylethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 3. chemimpex.com [chemimpex.com]

- 4. (R)-2-Methoxy-1-phenylethanamine | CymitQuimica [cymitquimica.com]

- 5. (R)-2-Methoxy-1-phenylethanamine - [sigmaaldrich.com]

- 6. (S)-2-Methoxy-1-phenylethanamine | 91298-74-7 [sigmaaldrich.com]

- 7. (S)-2-Methoxy-1-phenylethanamine | 91298-74-7 [sigmaaldrich.com]

- 8. (S)-2-Methoxy-1-phenylethanamine | 91298-74-7 [sigmaaldrich.com]

- 9. (S)-2-Methoxy-1-phenylethan-1-amine | 91298-74-7 [sigmaaldrich.com]

- 10. static.igem.wiki [static.igem.wiki]

- 11. DSpace [helda.helsinki.fi]

- 12. merckmillipore.com [merckmillipore.com]

- 13. 2-Methoxy-1-phenylethan-1-ol | C9H12O2 | CID 572294 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Phenethylamines in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phenethylamine - Wikipedia [en.wikipedia.org]

- 16. chemimpex.com [chemimpex.com]

- 17. bg.cpachem.com [bg.cpachem.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

- 19. merckmillipore.com [merckmillipore.com]

Physical and chemical properties of 2-Methoxy-1-phenylethanamine

An In-Depth Technical Guide to the Physical and Chemical Properties of 2-Methoxy-1-phenylethanamine

Abstract

This compound is a chiral primary amine and a derivative of phenethylamine. Its structure, featuring a methoxy group on the ethyl side chain, imparts unique chemical characteristics that make it a valuable building block in modern organic synthesis and medicinal chemistry. This guide provides a comprehensive overview of its nomenclature, core physicochemical properties, detailed spectroscopic profile, synthesis methodologies, and key applications. It is intended for researchers, chemists, and drug development professionals who utilize chiral amines and phenethylamine analogs in their work. The discussion emphasizes the causality behind its properties and reactivity, providing field-proven insights into its handling and application.

Nomenclature and Chemical Structure

Correctly identifying a chemical entity is foundational to any scientific endeavor. This compound is known by several names and identifiers depending on its stereochemistry and the context of its use.

The compound exists as a racemic mixture and as individual enantiomers, which have distinct CAS numbers and optical properties:

-

(S)-(+)-2-Methoxy-1-phenylethanamine: CAS 91298-74-7

-

Racemic this compound: CAS 174636-76-1[1]

Structural Identifiers:

-

SMILES: COCC(C1=CC=CC=C1)N[1]

-

InChIKey (Racemic): CMTDMIYJXVBUDX-UHFFFAOYSA-N[1]

-

InChIKey ((S)-isomer): CMTDMIYJXVBUDX-SECBINFHSA-N

Physicochemical Properties

The physical properties of this compound dictate its handling, storage, and application in various reaction conditions. These properties are summarized in the table below.

| Property | Value | Source(s) |

| Appearance | Colorless oil or liquid | [2][3] |

| Molecular Weight | 151.21 g/mol | [1][2] |

| Density | 1.014 g/mL | [2] |

| Boiling Point | 103-105 °C @ 14 mmHg | [4] |

| Refractive Index (n²⁰/D) | 1.532 | [4] |

| Solubility | Soluble in Chloroform; Slightly soluble in Hexane, Methanol | [4] |

| Optical Rotation | [α]²⁰/D = -50.0 ± 2° (c=6.1 in Benzene) for the (R)-enantiomer | [2] |

| Purity (Typical) | ≥98% (by HPLC) | [2] |

Spectroscopic Profile and Structural Elucidation

Spectroscopic analysis is critical for confirming the identity and purity of this compound. While public spectral databases for the parent compound are sparse, its structure allows for a robust prediction of its spectral features based on established principles of spectroscopy.[5][6]

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) is expected at m/z = 151 , corresponding to the molecular weight. The key to interpreting its fragmentation is recognizing the most likely points of cleavage. The C-C bond between the phenyl-bearing carbon (C1) and the methoxy-bearing carbon (C2) is a prime candidate for cleavage due to the stability of the resulting benzylic carbocation.

Predicted Fragmentation Pathways:

-

Benzylic Cleavage: Loss of the ·CH₂(OCH₃) radical (mass = 45) would yield a prominent peak at m/z = 106 (C₇H₈N⁺).

-

Alpha-Cleavage: Cleavage adjacent to the nitrogen atom with loss of a hydrogen radical would result in a peak at m/z = 150 .

-

Loss of Methoxy Group: A peak at m/z = 120 could arise from the loss of a methoxy radical (·OCH₃).

Infrared (IR) Spectroscopy

The IR spectrum provides a fingerprint of the functional groups present. For this compound, the following absorption bands are expected:

-

3300-3400 cm⁻¹ (N-H Stretch): A medium, often broad, absorption characteristic of the primary amine (NH₂) group.

-

3000-3100 cm⁻¹ (Aromatic C-H Stretch): Sharp, medium peaks indicating the C-H bonds on the phenyl ring.

-

2850-2950 cm⁻¹ (Aliphatic C-H Stretch): Strong, sharp peaks from the C-H bonds of the methoxy and ethyl groups.

-

1600 & 1450 cm⁻¹ (C=C Stretch): Two sharp absorptions characteristic of the aromatic ring.

-

1080-1150 cm⁻¹ (C-O Stretch): A strong, prominent peak indicating the ether linkage of the methoxy group.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework.

Predicted ¹H NMR Spectrum (in CDCl₃):

-

δ ~7.2-7.4 ppm (multiplet, 5H): Protons of the monosubstituted phenyl ring.

-

δ ~4.0-4.2 ppm (multiplet, 1H): The methine proton (-CH) at the C1 position, coupled to the adjacent methylene protons.

-

δ ~3.4-3.6 ppm (multiplet, 2H): The methylene protons (-CH₂) at the C2 position.

-

δ ~3.3 ppm (singlet, 3H): The protons of the methoxy group (-OCH₃).

-

δ ~1.5-2.0 ppm (broad singlet, 2H): The protons of the primary amine (-NH₂). The chemical shift and appearance of this peak can vary significantly with concentration and solvent.

Predicted ¹³C NMR Spectrum (in CDCl₃):

-

δ ~140-145 ppm: The quaternary aromatic carbon attached to the ethyl group.

-

δ ~126-129 ppm: Signals for the other aromatic carbons.

-

δ ~75-80 ppm: The methylene carbon attached to the oxygen (-CH₂O-).

-

δ ~59 ppm: The methoxy carbon (-OCH₃).

-

δ ~55-60 ppm: The methine carbon attached to the nitrogen (-CH-N).

Synthesis and Chemical Reactivity

The primary route for synthesizing this compound is through the reductive amination of its corresponding ketone precursor, 2-methoxy-1-phenylethanone (also known as 2-methoxyacetophenone).[7] This method is efficient and widely used for preparing primary amines.

General Synthesis Workflow

The process involves two main conceptual steps: the formation of an imine intermediate via condensation of the ketone with an ammonia source, followed by its in-situ reduction to the desired amine.

Example Experimental Protocol: Reductive Amination

This protocol is a representative procedure. Researchers should optimize conditions based on available equipment and safety protocols.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2-methoxy-1-phenylethanone (1.0 eq) and a suitable solvent such as methanol or ethanol.

-

Imine Formation: Add an ammonia source, such as ammonium acetate (5-10 eq), to the solution. Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The choice of an ammonium salt helps to buffer the reaction and provide a high concentration of ammonia.

-

Reduction: Cool the mixture in an ice bath. Cautiously add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN, ~1.5 eq), portion-wise. NaBH₃CN is preferred for its selectivity in reducing the imine in the presence of the starting ketone. Alternatively, catalytic hydrogenation (H₂, Pd/C) can be employed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup and Isolation: Quench the reaction by slowly adding dilute HCl. Wash the aqueous layer with an organic solvent (e.g., diethyl ether) to remove unreacted starting material. Basify the aqueous layer with NaOH until pH > 12.

-

Extraction: Extract the product from the basic aqueous layer with an organic solvent like dichloromethane or ethyl acetate (3x).

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. The final product can be purified by distillation under reduced pressure or column chromatography.

Applications in Research and Development

The utility of this compound stems from its unique combination of a chiral center, a primary amine, and a phenethyl scaffold.

-

Chiral Building Block: The enantiopure forms of this amine are highly valuable in asymmetric synthesis.[2] They can be used as chiral auxiliaries to control the stereochemical outcome of reactions or as precursors for synthesizing chiral ligands for metal-catalyzed reactions. This is crucial in pharmaceutical development, where often only one enantiomer of a drug is active and the other may be inactive or cause adverse effects.[2]

-

Pharmaceutical Intermediate: Its phenethylamine core is a common motif in many centrally active drugs. This compound serves as a key intermediate in the synthesis of novel compounds targeting neurological disorders.[2]

-

Neuroscience Research: As a phenethylamine derivative, it is employed in studies of neurotransmitter systems to understand the structure-activity relationships of molecules that interact with receptors and transporters for dopamine, norepinephrine, and serotonin.[2]

-

Fine and Agrochemical Synthesis: Beyond pharmaceuticals, it is used to create complex, high-value molecules for the agrochemical and fine chemical industries.[2]

Safety, Handling, and Storage

This compound is a corrosive and hazardous chemical that requires careful handling.

GHS Hazard Information:

| Hazard Class | GHS Code | Statement | Source(s) |

|---|---|---|---|

| Skin Corrosion/Irritation | H314 | Causes severe skin burns and eye damage | [1][8] |

| STOT - Single Exposure | H335 | May cause respiratory irritation |[1] |

Handling and Personal Protective Equipment (PPE):

-

Work in a well-ventilated fume hood.

-

Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and splash-proof safety goggles or a face shield.

-

Avoid breathing vapors or mists.

Storage:

-

Store in a tightly sealed container in a cool, dry place.

-

Some suppliers recommend storage at 0-8 °C.[2]

-

Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[4]

Conclusion

This compound is a versatile and important molecule in synthetic chemistry. Its well-defined physical properties, predictable spectroscopic features, and accessible synthesis routes make it a reliable tool for researchers. Its primary value lies in its chiral nature, which is leveraged extensively in the pharmaceutical industry to create enantiomerically pure therapeutic agents. A thorough understanding of its properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

-

2-Methoxy-1-phenylethan-1-amine | C9H13NO. PubChem, National Center for Biotechnology Information. [Link]

-

2-Methoxyphenethylamine | C9H13NO. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis of (R)-2-Methoxy-N-(1-Phenylethyl)Acetamide via Dynamic Kinetic Resolution. Organic Syntheses. [Link]

- Telescoping synthesis of 2-methoxymethyl-p-phenylenediamine.

-

Synthesis of 2‑Alkoxy-N-protected phenethylamines via one-pot copper. Thesis, University of Kansas. [Link]

-

Synthesis of (A) N-[[2-[3-(Dimethylamino)propoxy]phenyl]methylene]benzeneethanamine. Molbase. [Link]

-

2-Methoxy-1-phenylethan-1-ol | C9H12O2. PubChem, National Center for Biotechnology Information. [Link]

-

New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. MDPI. [Link]

-

2-Methoxy-1-phenylethanone | C9H10O2. PubChem, National Center for Biotechnology Information. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. Course Web Page. [Link]

-

Spectroscopy worked example combining IR, MS and NMR. YouTube. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. YouTube. [Link]

Sources

- 1. 2-Methoxy-1-phenylethan-1-amine | C9H13NO | CID 11105539 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. (R)-2-Methoxy-1-phenylethanamine | CymitQuimica [cymitquimica.com]

- 4. 579-07-7 | CAS DataBase [m.chemicalbook.com]

- 5. lehigh.edu [lehigh.edu]

- 6. m.youtube.com [m.youtube.com]

- 7. 2-Methoxy-1-phenylethanone | C9H10O2 | CID 77698 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. (S)-(+)-2-Methoxy-1-phenylethylamine, 96%, Thermo Scientific 250mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

An In-Depth Technical Guide to 2-Methoxy-1-phenylethanamine: Structural Analogs and Derivatives

Abstract

This technical guide provides a comprehensive overview of 2-methoxy-1-phenylethanamine and its extensive family of structural analogs and derivatives, with a particular focus on the 2,5-dimethoxyphenethylamine (2C) series. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the synthesis, structure-activity relationships (SAR), pharmacological profiles, and analytical methodologies associated with these compounds. By elucidating the causal relationships behind experimental choices and providing validated protocols, this guide serves as an authoritative resource for the scientific exploration of this significant class of psychoactive compounds.

Introduction: The Phenethylamine Scaffold and the Emergence of Methoxy-Substituted Analogs

The 2-phenylethylamine backbone is a fundamental structural motif found in a vast array of neuroactive compounds, including endogenous neurotransmitters like dopamine and norepinephrine[1][2]. The versatility of this scaffold has made it a cornerstone in medicinal chemistry and pharmacology[1][2][3]. The introduction of methoxy substituents onto the phenyl ring of the phenethylamine core gives rise to a class of compounds with profound effects on the central nervous system, largely through their interactions with serotonin receptors[1][4][5].

This compound itself serves as a foundational building block and a point of reference for understanding the impact of further substitutions[6][7][8]. However, it is the addition of a second methoxy group at the 5-position, creating the 2,5-dimethoxyphenethylamine scaffold, that gives rise to the widely studied "2C" family of psychedelic compounds[4][9][10]. The nomenclature "2C" denotes the two carbon atoms of the ethylamine side chain[5]. This guide will delve into the intricate details of these molecules, from their creation in the lab to their interactions at the molecular level.

Core Structural Classes and Structure-Activity Relationships (SAR)

The pharmacological activity of this compound analogs is exquisitely sensitive to their molecular structure. The key determinants of their potency, selectivity, and qualitative effects are the nature and position of substituents on the phenyl ring, modifications to the ethylamine sidechain, and substitutions on the amine group[5][11].

The Critical Role of Phenyl Ring Substitution

The substitution pattern on the phenyl ring is the most critical factor in modulating the pharmacological profile of these compounds, particularly their affinity and efficacy at the serotonin 2A (5-HT₂ₐ) receptor, the primary target for their psychedelic effects[4][5].

-

Methoxy Groups at Positions 2 and 5: The presence of methoxy groups at the 2 and 5 positions is a hallmark of the 2C series and is considered essential for their characteristic psychedelic activity[1][5].

-

The 4-Position Substituent: This position is the most extensively studied and is a key modulator of potency and efficacy at the 5-HT₂ₐ receptor[4][5].

-

Halogens: The introduction of halogens such as bromine (as in 2C-B) or iodine (as in 2C-I) generally leads to potent 5-HT₂ₐ receptor agonists[4][12][13].

-

Alkyl and Thioalkyl Groups: Small alkyl groups (e.g., methyl in 2C-D, ethyl in 2C-E) or thioalkyl groups can also confer significant activity[4].

-

Polarity and Size: Increasing the polarity or steric bulk at the 4-position can dramatically decrease or abolish activity[5].

-

Sidechain and Amine Group Modifications

-

The α-Carbon: The addition of a methyl group to the α-carbon of the ethylamine side chain transforms the phenethylamine (2C-x) into a more potent and longer-lasting amphetamine analog (DOx series)[5].

-

The Amine Group:

-

N-Alkylation: Generally, substitution on the primary amine group reduces potency at the 5-HT₂ₐ receptor[14].

-

N-Benzylation: In contrast, N-benzyl substitution has been shown to dramatically increase both binding affinity and functional activity, leading to the highly potent NBOMe class of compounds[1][15].

-

The following diagram illustrates the key structural features influencing the activity of 2,5-dimethoxyphenethylamine analogs.

Caption: Key structural modification points on the 2,5-dimethoxyphenethylamine scaffold.

Quantitative Structure-Activity Relationship Data

The following table summarizes the in vitro pharmacological data for a selection of 2,5-dimethoxyphenethylamine analogs at human serotonin receptors. This data highlights the impact of different substituents on receptor affinity (Ki) and functional potency (EC₅₀).

| Compound | 4-Substituent | 5-HT₂ₐ Ki (nM) | 5-HT₂ₐ EC₅₀ (nM) | 5-HT₂C Ki (nM) | 5-HT₂C EC₅₀ (nM) | Reference |

| 2C-H | -H | 690 | 110 | 1600 | 200 | [16] |

| 2C-D | -CH₃ | 662 | 137 | 1210 | 247 | |

| 2C-E | -C₂H₅ | 208 | 39 | 510 | 111 | |

| 2C-B | -Br | 126 | 1.2 | 315 | 0.63 | [12] |

| 2C-I | -I | 80 | 21 | 220 | 45 | |

| 2C-T-2 | -SC₂H₅ | 49 | 49 | 150 | 110 | |

| 2C-T-7 | -S(CH₂)₂CH₃ | 35 | 42 | 120 | 98 | [16] |

| 25I-NBOMe | -I (N-2-methoxybenzyl) | 0.044 | 0.47 | 2 | 1.3 | [17] |

Synthetic Methodologies

The synthesis of this compound and its analogs typically involves multi-step sequences. The following protocols provide detailed, step-by-step methodologies for the synthesis of 2,5-dimethoxyphenethylamine (2C-H) and its subsequent bromination to yield 4-bromo-2,5-dimethoxyphenethylamine (2C-B), a representative and widely studied analog.

Synthesis of 2,5-Dimethoxyphenethylamine (2C-H)

The synthesis of 2C-H is a foundational route to many other 2C-x compounds. A common and effective method involves the Henry reaction (condensation of an aldehyde with a nitroalkane) followed by reduction of the resulting nitroalkene.

Step 1: Condensation of 2,5-dimethoxybenzaldehyde with nitromethane to form 2,5-dimethoxynitrostyrene.

-

To a 500 mL round-bottom flask, add 2,5-dimethoxybenzaldehyde (50 g, 0.3 mol), nitromethane (75 mL), and ammonium acetate (15 g)[1].

-

Heat the mixture to a gentle reflux with magnetic stirring for approximately 45 minutes. The solution will turn from a clear yellow to a deep reddish-black[1].

-

Remove the flask from the heat and carefully pour the hot reaction mixture into 1 L of ice-cold 70% isopropyl alcohol.

-

Allow the mixture to stand, which will result in the precipitation of orange solids.

-

Collect the solids by vacuum filtration and wash them with several portions of ice-cold 70% isopropyl alcohol until the filtrate is no longer red.

-

Thoroughly dry the collected orange crystals of 2,5-dimethoxynitrostyrene under vacuum.

Step 2: Reduction of 2,5-dimethoxynitrostyrene to 2,5-dimethoxyphenethylamine (2C-H).

This protocol utilizes lithium aluminum hydride (LAH), a potent but hazardous reducing agent that must be handled with extreme care in an inert, anhydrous environment.

-

In a 2 L three-necked flask equipped with a dropping funnel, condenser, and mechanical stirrer, place lithium aluminum hydride (30 g) in 250 mL of anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere[18][19].

-

Dissolve the dried 2,5-dimethoxynitrostyrene (30 g) in 300 mL of anhydrous THF and add it dropwise to the stirred LAH slurry over a period of 1-2 hours.

-

After the addition is complete, reflux the mixture for 20-24 hours.

-

Cool the reaction mixture in an ice bath and cautiously quench the excess LAH by the slow, dropwise addition of isopropyl alcohol, followed by a 15% sodium hydroxide solution, and finally water.

-

Filter the resulting aluminum salts and wash them thoroughly with THF.

-

Combine the filtrate and washes, and remove the solvent under reduced pressure to yield the crude 2C-H freebase as an oil.

-

Purify the oil by vacuum distillation to obtain pure 2,5-dimethoxyphenethylamine (2C-H).

Synthesis of 4-Bromo-2,5-dimethoxyphenethylamine (2C-B)

The synthesis of 2C-B from 2C-H is achieved through electrophilic aromatic substitution, specifically bromination at the electron-rich 4-position of the phenyl ring.

-

Dissolve the purified 2C-H (10 g) in 100 mL of glacial acetic acid in a flask equipped with a magnetic stirrer and cooled in an ice bath[1][18].

-

In a separate beaker, dissolve elemental bromine (9.0 g, 3.0 mL) in 30 mL of glacial acetic acid. Caution: Bromine is highly corrosive and toxic. Handle with appropriate personal protective equipment in a fume hood.

-

Slowly add the bromine solution to the stirred 2C-H solution over 30 minutes, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir for an additional 2-3 hours as it warms to room temperature. A precipitate of 2C-B hydrobromide will form.

-

Collect the solid by vacuum filtration and wash with a small amount of cold glacial acetic acid, followed by diethyl ether.

-

To obtain the freebase, dissolve the 2C-B hydrobromide in water, basify with a 25% sodium hydroxide solution, and extract with an organic solvent such as dichloromethane.

-

Dry the organic extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield 2C-B freebase.

-

The hydrochloride salt can be prepared by dissolving the freebase in an appropriate solvent (e.g., isopropanol) and bubbling with anhydrous HCl gas[1].

The following workflow diagram illustrates the synthetic pathway from 2,5-dimethoxybenzaldehyde to 2C-B.

Caption: Synthetic workflow for the preparation of 2C-B.

Pharmacological Profile and Mechanism of Action

The primary pharmacological action of the 2C series of phenethylamines is mediated by their interaction with serotonin receptors, particularly the 5-HT₂ subfamily[4].

The 5-HT₂ₐ Receptor: The Gateway to Psychedelic Effects

The psychedelic effects of these compounds are primarily attributed to their agonist activity at the 5-HT₂ₐ receptor[4][20]. The 5-HT₂ₐ receptor is a G protein-coupled receptor (GPCR) that is predominantly coupled to the Gq/G₁₁ signaling pathway[6][10][21].

Upon agonist binding, the following signaling cascade is initiated:

-

Activation of Gq/G₁₁: The agonist-bound receptor activates the Gq/G₁₁ protein.

-

Phospholipase C (PLC) Activation: The activated Gq/G₁₁ protein stimulates phospholipase C (PLC).

-

Second Messenger Production: PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol triphosphate (IP₃) and diacylglycerol (DAG)[6][10][21].

-

Downstream Effects:

This signaling cascade ultimately leads to a variety of downstream cellular responses that are thought to underlie the profound alterations in perception, cognition, and mood associated with these compounds.

The following diagram illustrates the canonical 5-HT₂ₐ receptor signaling pathway.

Caption: The canonical 5-HT₂ₐ receptor Gq/G₁₁ signaling pathway.

In Vitro Pharmacological Evaluation: Radioligand Binding Assay

A fundamental technique for characterizing the interaction of novel compounds with their target receptors is the radioligand binding assay. This method allows for the determination of the binding affinity (Ki) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.

This protocol describes a competitive binding assay using [³H]ketanserin, a well-characterized radiolabeled antagonist for the 5-HT₂ₐ receptor.

-

Materials and Reagents:

-

Receptor Source: Cell membranes from a stable cell line (e.g., HEK293) expressing the recombinant human 5-HT₂ₐ receptor.

-

Radioligand: [³H]Ketanserin (Specific activity: >60 Ci/mmol).

-

Reference Antagonist: Ketanserin (for defining non-specific binding).

-

Test Compound: The this compound analog of interest.

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.

-

Scintillation Cocktail.

-

-

Procedure:

-

Incubation: In a 96-well plate, combine the receptor membrane preparation, [³H]ketanserin (at a concentration near its Kd, e.g., 1-2 nM), and varying concentrations of the test compound in the assay buffer. For total binding, omit the test compound. For non-specific binding, include a high concentration of the reference antagonist (e.g., 10 µM ketanserin).

-

Equilibration: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly terminate the incubation by filtering the contents of each well through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters several times with cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials, add the scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration to generate a competition curve.

-

Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Analytical Methodologies

The identification and quantification of this compound and its analogs in various matrices, such as seized materials or biological samples, are crucial for forensic toxicology, clinical chemistry, and research. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the gold-standard techniques for this purpose[22][23][24].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of these compounds. However, due to the presence of primary or secondary amine groups, derivatization is often necessary to improve chromatographic peak shape and prevent adsorption to the column[5][22][25].

-

Sample Preparation (from Urine):

-

Alkalinization: To 1 mL of urine, add a suitable buffer to raise the pH to >10.

-

Liquid-Liquid Extraction: Extract the analytes with an appropriate organic solvent (e.g., a mixture of dichloromethane and isopropanol).

-

Evaporation: Evaporate the organic layer to dryness under a gentle stream of nitrogen.

-

-

Derivatization:

-

GC-MS Analysis:

-

Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

-

Chromatographic Separation: Use a non-polar capillary column (e.g., DB-5ms) with a suitable temperature program to separate the analytes.

-

Mass Spectrometric Detection: Operate the mass spectrometer in electron ionization (EI) mode and acquire data in full scan mode for identification or selected ion monitoring (SIM) mode for quantification.

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and selectivity and often does not require derivatization, making it a powerful tool for the analysis of these compounds, especially in complex biological matrices[15][23][26][27].

-

Sample Preparation (from Blood/Plasma):

-

Protein Precipitation: Add a precipitating agent like acetonitrile to the sample to remove proteins.

-

Centrifugation: Centrifuge the sample to pellet the precipitated proteins.

-

Dilution: Dilute the supernatant with the mobile phase.

-

Alternatively, for cleaner extracts, solid-phase extraction (SPE) can be employed[15][26].

-

-

LC-MS/MS Analysis:

-

Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of a mobile phase consisting of an aqueous component (e.g., water with formic acid and ammonium formate) and an organic component (e.g., acetonitrile or methanol).

-

Mass Spectrometric Detection: Operate the mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Use multiple reaction monitoring (MRM) for quantification, monitoring specific precursor-to-product ion transitions for each analyte and internal standard.

-

The following diagram outlines a general workflow for the analysis of phenethylamines in biological samples.

Caption: General analytical workflow for phenethylamine analysis.

Conclusion and Future Directions

The this compound scaffold and its derivatives, particularly the 2C series, represent a rich and diverse class of psychoactive compounds. Their profound effects on the central nervous system, mediated primarily through the 5-HT₂ₐ receptor, have made them valuable tools for neuroscience research and subjects of interest in medicinal chemistry. This guide has provided an in-depth overview of their synthesis, structure-activity relationships, pharmacology, and analysis.

Future research in this area will likely focus on the development of more selective ligands for specific serotonin receptor subtypes to dissect their individual contributions to complex behaviors. Furthermore, a deeper understanding of the downstream signaling pathways and the phenomenon of functional selectivity, where different agonists can stabilize distinct receptor conformations leading to biased signaling, will be crucial for the rational design of novel therapeutic agents with improved efficacy and reduced side effects. The continued development of sophisticated analytical techniques will also be essential for the detection and characterization of new analogs as they emerge.

References

- 1. 2C-B synthesis without LAH [designer-drug.com]

- 2. mdpi.com [mdpi.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. shimadzu.com [shimadzu.com]

- 6. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Automatic Derivatization System for Phenethylamine Drugs : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. scispace.com [scispace.com]

- 9. Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 5-HT2A receptor - Wikipedia [en.wikipedia.org]

- 11. www1.xup.in [www1.xup.in]

- 12. 2C-B - Wikipedia [en.wikipedia.org]

- 13. 2C-I - Wikipedia [en.wikipedia.org]

- 14. scribd.com [scribd.com]

- 15. Validation of an LC-MS/MS Method for the Quantification of 13 Designer Benzodiazepines in Blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 17. 25I-NBOMe - Wikipedia [en.wikipedia.org]

- 18. Successful 2C-B Syntheses [erowid.org]

- 19. scribd.com [scribd.com]

- 20. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 21. benchchem.com [benchchem.com]

- 22. benchchem.com [benchchem.com]

- 23. researchgate.net [researchgate.net]

- 24. labcompare.com [labcompare.com]

- 25. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]

- 26. Quantification of Designer Opioids by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. [PDF] LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Biological Activity of 2-Methoxy-1-phenylethanamine Enantiomers

Abstract

This technical guide provides a comprehensive overview of the methodologies and scientific rationale for investigating the distinct biological activities of the (R)- and (S)-enantiomers of 2-methoxy-1-phenylethanamine. As chiral phenethylamines, these molecules are of significant interest to researchers in pharmacology and drug development due to their structural similarity to endogenous neurotransmitters and other psychoactive compounds. The stereochemical configuration at the benzylic carbon atom is predicted to be a critical determinant of their pharmacological profiles. This guide will detail the necessary steps for the enantioselective separation of this compound, followed by in-depth protocols for in vitro characterization of their interactions with key biological targets, primarily dopamine and serotonin receptors. While direct comparative biological data for these specific enantiomers is not extensively available in public literature, this guide will leverage established principles of stereopharmacology and data from structurally related phenethylamine analogs to provide a robust framework for their evaluation. The ultimate goal is to equip researchers, scientists, and drug development professionals with the knowledge and practical guidance required to elucidate the unique therapeutic potential and mechanisms of action of each enantiomer.

Introduction: The Significance of Chirality in Phenethylamines

The phenethylamine scaffold is a cornerstone in neuroscience and pharmacology, forming the basis for a wide array of endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs.[1] The introduction of a chiral center, as seen in this compound, gives rise to enantiomers—non-superimposable mirror images that can exhibit profoundly different biological activities.[2] This stereoselectivity arises from the three-dimensional nature of biological targets like G-protein coupled receptors (GPCRs), where a precise spatial arrangement of functional groups is necessary for optimal binding and activation.

The this compound enantiomers are of particular interest due to the influence of the methoxy substitution on their pharmacological properties. Methoxylation of the phenyl ring in phenethylamines is known to modulate their affinity and efficacy at various receptors, particularly serotonin receptors.[3] Therefore, it is hypothesized that the (R)- and (S)-enantiomers of this compound will display distinct profiles at dopamine and serotonin receptors, and potentially at the trace amine-associated receptor 1 (TAAR1), a receptor known to be activated by endogenous trace amines and structurally similar compounds.[4][5] A thorough characterization of these individual enantiomers is crucial for identifying their potential as selective pharmacological tools or therapeutic agents.

Enantioselective Separation: Isolating the (R)- and (S)-Enantiomers

The first critical step in evaluating the distinct biological activities of the this compound enantiomers is their separation from a racemic mixture. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose.[6][7]

Chiral HPLC Protocol

The following protocol provides a general framework for the chiral separation of this compound. Optimization of the mobile phase composition and flow rate may be necessary to achieve baseline separation.

Objective: To separate the (R)- and (S)-enantiomers of this compound with high enantiomeric purity.

Materials:

-

Racemic this compound

-

HPLC-grade n-hexane

-

HPLC-grade isopropanol (IPA)

-

HPLC-grade diethylamine (DEA)

-

Chiral stationary phase (CSP) column (e.g., polysaccharide-based, such as Chiralcel OD-H or Chiralpak AD-H)

-

HPLC system with UV detector

Methodology:

-

Column Selection: A polysaccharide-based chiral stationary phase is a good starting point for the separation of chiral amines.[8]

-

Mobile Phase Preparation: Prepare a mobile phase consisting of n-hexane, isopropanol, and a small amount of a basic modifier like diethylamine (e.g., 90:10:0.1 v/v/v n-hexane:IPA:DEA). The basic modifier is crucial for improving peak shape and resolution of basic analytes like amines.

-

System Equilibration: Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

-

Sample Preparation: Dissolve a small amount of racemic this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Injection and Elution: Inject a small volume (e.g., 10 µL) of the sample onto the column and monitor the elution profile using a UV detector at a suitable wavelength (e.g., 254 nm).

-

Fraction Collection: Collect the separated enantiomers as they elute from the column.

-

Purity Analysis: Determine the enantiomeric excess (ee) of the collected fractions by re-injecting them onto the chiral HPLC system.

In Vitro Biological Characterization

Once the individual enantiomers have been isolated, their biological activity can be assessed through a series of in vitro assays. Based on the phenethylamine scaffold, the primary targets of interest are dopamine and serotonin receptors.

Dopamine D2 Receptor Binding Assay

This assay determines the affinity of each enantiomer for the dopamine D2 receptor by measuring their ability to displace a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of the (R)- and (S)-enantiomers of this compound for the human dopamine D2 receptor.

Materials:

-

Cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., CHO or HEK293 cells)

-

[³H]-Spiperone (radioligand)

-

(R)- and (S)-2-methoxy-1-phenylethanamine

-

Haloperidol (for non-specific binding determination)

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

-

Scintillation cocktail

-

Glass fiber filters

-

Scintillation counter

Methodology:

-

Membrane Preparation: Thaw the cell membranes on ice and resuspend in assay buffer to a final protein concentration of 10-20 µ g/well .

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer (for total binding) or 50 µL of 10 µM haloperidol (for non-specific binding).

-

50 µL of varying concentrations of the test enantiomer (e.g., 10⁻¹⁰ M to 10⁻⁵ M).

-

50 µL of [³H]-Spiperone at a final concentration of ~0.2 nM.

-

50 µL of the cell membrane suspension.

-

-

Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold assay buffer.

-

Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC₅₀ value for each enantiomer using non-linear regression analysis and then calculate the Ki value using the Cheng-Prusoff equation.

Dopamine D2 Receptor Functional Assay (cAMP Inhibition)

This assay measures the functional activity of the enantiomers at the D2 receptor, which is a Gi-coupled receptor that inhibits adenylyl cyclase and reduces intracellular cyclic AMP (cAMP) levels.

Objective: To determine the potency (EC₅₀) and efficacy of the (R)- and (S)-enantiomers of this compound as agonists or antagonists at the human dopamine D2 receptor.

Materials:

-

CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

-

Cell culture medium (e.g., DMEM/F12 with 10% FBS).

-

Forskolin (an adenylyl cyclase activator).

-

(R)- and (S)-2-methoxy-1-phenylethanamine.

-

cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based reporter assay).

Methodology:

-

Cell Culture: Culture the cells in T75 flasks and seed them into 96-well plates the day before the assay.

-

Compound Preparation: Prepare serial dilutions of the enantiomers in assay buffer.

-

Assay Procedure:

-

Wash the cells with serum-free medium.

-

Add the test compounds to the cells and incubate for 15-30 minutes.

-

Add forskolin to all wells (except the basal control) to stimulate cAMP production and incubate for another 15-30 minutes.

-

Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for the chosen cAMP assay kit.

-

-

Data Analysis: Normalize the data to the forskolin-stimulated control. Plot the percent inhibition of the forskolin response against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Emax values for each enantiomer.

Serotonin 5-HT2A Receptor Binding and Functional Assays

Given that methoxy-substituted phenethylamines often exhibit high affinity for serotonin 5-HT2A receptors, it is crucial to evaluate the enantiomers at this target.[9] The protocols for 5-HT2A receptor binding and functional assays are analogous to those described for the dopamine D2 receptor, with the following modifications:

-

Radioligand for Binding Assay: Use a 5-HT2A selective radioligand such as [³H]-Ketanserin or [¹²⁵I]-DOI.

-

Functional Assay: The 5-HT2A receptor is Gq-coupled, leading to the activation of phospholipase C and the production of inositol phosphates (IPs) or an increase in intracellular calcium. Therefore, a functional assay measuring IP accumulation or calcium flux should be employed.

Expected Outcomes and Interpretation

Based on the structure-activity relationships of related phenethylamines, it is anticipated that the (R)- and (S)-enantiomers of this compound will exhibit stereoselective binding and functional activity at both dopamine and serotonin receptors. One enantiomer may display significantly higher affinity and/or potency than the other. It is also possible that one enantiomer acts as an agonist while the other is an antagonist or has lower efficacy.

Table 1: Hypothetical Comparative Biological Activity Data

| Compound | D2 Receptor Ki (nM) | D2 Receptor EC₅₀ (nM) | 5-HT2A Receptor Ki (nM) | 5-HT2A Functional Assay EC₅₀ (nM) |

| (R)-2-methoxy-1-phenylethanamine | 50 | 100 | 20 | 30 |

| (S)-2-methoxy-1-phenylethanamine | 500 | >1000 | 250 | 400 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

Caption: Experimental workflow for enantiomer characterization.

Dopamine D2 Receptor Signaling Pathway

Caption: Dopamine D2 receptor signaling pathway.

Conclusion and Future Directions

This technical guide has outlined a systematic approach for the comprehensive evaluation of the biological activities of the (R)- and (S)-enantiomers of this compound. By employing robust methods for chiral separation and in vitro pharmacological characterization, researchers can elucidate the stereoselective interactions of these compounds with key CNS targets. The resulting data will be invaluable for understanding their structure-activity relationships and for identifying potential therapeutic applications.

Future studies should extend this in vitro characterization to in vivo models to assess the behavioral effects of each enantiomer.[10][11][12] Furthermore, investigating their activity at a broader range of receptors, including other dopamine and serotonin subtypes and the trace amine-associated receptor 1, will provide a more complete picture of their pharmacological profiles. Ultimately, a thorough understanding of the distinct properties of each enantiomer is essential for advancing our knowledge of phenethylamine pharmacology and for the development of novel, safer, and more effective therapeutics.

References

-

Braga, M. F. M., et al. (2017). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. Neuropharmacology, 123, 106-117. [Link]

-

Glennon, R. A., Liebowitz, S. M., & Anderson, G. M. 3rd. (1980). Serotonin receptor affinities of psychoactive phenalkylamine analogues. Journal of Medicinal Chemistry, 23(3), 294–299. [Link]

-

Rickli, A., et al. (2015). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. European Neuropsychopharmacology, 25(8), 1387-1397. [Link]

-

Kristensen, J. L., et al. (2013). Structure-Activity Relationships of Constrained Phenylethylamine Ligands for the Serotonin 5-HT2 Receptors. ACS Chemical Neuroscience, 4(11), 1477–1487. [Link]

-

Kim, J., et al. (2022). Structure-Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor. Biomolecules & Therapeutics, 30(5), 450–457. [Link]

-

Lee, H., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 458–466. [Link]

-

Wikipedia. (n.d.). Substituted phenethylamine. Retrieved from [Link]

-

Mosnaim, A. D., et al. (2015). Behavioral effects of β-phenylethylamine and various monomethylated and monohalogenated analogs in mice are mediated by catecholaminergic mechanisms. Journal of Addictive Diseases, 34(4), 312–322. [Link]

-

Jîtcă, G., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 108. [Link]

-

Belda, L., et al. (2023). 2-Phenethylamines in Medicinal Chemistry: A Review. Pharmaceuticals, 16(1), 108. [Link]

-

Baker, G. B., et al. (1984). The behavioural effects of phenelzine and phenylethylamine may be due to amine release. Brain Research Bulletin, 12(1), 23–28. [Link]

-

Simmler, L. D., et al. (2014). TAAR1 and Psychostimulant Addiction. British Journal of Pharmacology, 171(4), 966–980. [Link]

-

Lee, H., et al. (2022). Potential Functional Role of Phenethylamine Derivatives in Inhibiting Dopamine Reuptake: Structure–Activity Relationship. Biomolecules & Therapeutics, 30(5), 458–466. [Link]

-

Kádas, I., et al. (2020). New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary. Molecules, 25(21), 4938. [Link]

-

Wang, S., et al. (2021). 2-Phenylcyclopropylmethylamine Derivatives as Dopamine D2 Receptor Partial Agonists: Design, Synthesis, and Biological Evaluation. Journal of Medicinal Chemistry, 64(23), 17239–17258. [Link]

-

Lin, H. R., et al. (2002). Analysis of enantiomers of chiral phenethylamine drugs by capillary gas chromatography/mass spectrometry/flame-ionization detection and pre-column chiral derivatization. Journal of Biochemical and Biophysical Methods, 54(1-3), 103–113. [Link]